molecular formula C8H19ClN2O3S B8191623 L-Buthionine-(S,R)-sulfoximine hydrochloride

L-Buthionine-(S,R)-sulfoximine hydrochloride

Cat. No.: B8191623
M. Wt: 258.77 g/mol
InChI Key: FMWPIVFRJOQKNQ-QNURJZHJSA-N
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Description

L-Buthionine-(S,R)-sulfoximine hydrochloride, commonly known as L-BSO hydrochloride, is a potent, cell-permeable, and irreversible inhibitor of gamma-glutamylcysteine synthetase. This enzyme is crucial for the synthesis of glutathione, a vital antioxidant in cells. By inhibiting this enzyme, L-BSO hydrochloride depletes cellular glutathione levels, leading to oxidative stress and various downstream effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-BSO hydrochloride can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of buthionine with sulfoximine under controlled conditions to form the sulfoximine derivative. This derivative is then converted to its hydrochloride salt form through acidification .

Industrial Production Methods

Industrial production of L-BSO hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the synthesis and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

L-BSO hydrochloride primarily undergoes oxidation and substitution reactions. The compound’s sulfoximine group is particularly reactive, making it susceptible to various chemical transformations .

Common Reagents and Conditions

Common reagents used in reactions involving L-BSO hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from reactions involving L-BSO hydrochloride depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxide derivatives, while substitution reactions can produce various substituted sulfoximine compounds .

Scientific Research Applications

Mechanism of Action

L-BSO hydrochloride exerts its effects by irreversibly inhibiting gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione biosynthesis. This inhibition leads to a significant reduction in cellular glutathione levels, resulting in increased oxidative stress. The oxidative stress, in turn, triggers various cellular responses, including apoptosis and DNA damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-BSO hydrochloride is unique due to its high specificity and potency as an inhibitor of gamma-glutamylcysteine synthetase. Its ability to deplete glutathione levels irreversibly makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S.ClH/c1-2-3-5-14(10,13)6-4-7(9)8(11)12;/h7,10H,2-6,9H2,1H3,(H,11,12);1H/t7-,14?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWPIVFRJOQKNQ-QNURJZHJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=N)(=O)CC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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